1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Overview
Description
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown a broad range of biological activities due to their mesoionic nature and liposolubility . These compounds are generally bioisosteres of pyrimidine, which is the skeleton of three nucleic bases . Therefore, they have the ability to disrupt processes related to DNA replication .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells by disrupting processes related to dna replication .
Biochemical Pathways
Given the general properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways related to dna replication .
Result of Action
The compound has shown promising activities against human cancer cells, especially against HeLa cancer cells . It significantly prevented the proliferation of tested cancer cells . In particular, it significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase .
Preparation Methods
The synthesis of 1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with a carbon disulfide source under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
Formation of the Urea Derivative: The final step involves reacting the benzylsulfanyl-thiadiazole intermediate with 4-methylphenyl isocyanate to form the desired urea derivative.
Chemical Reactions Analysis
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Material Science: Thiadiazole derivatives are known for their electronic properties, making them useful in the development of organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives, such as:
1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: This compound features a hydrazide group and a naphthylmethylidene moiety, making it structurally distinct but functionally similar.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-12-7-9-14(10-8-12)18-15(22)19-16-20-21-17(24-16)23-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCRLSGLFPNWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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